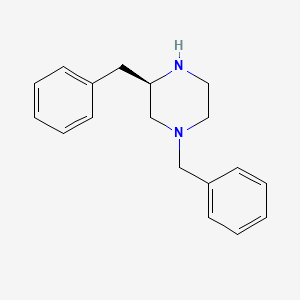

(R)-1,3-dibenzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652415 | |

| Record name | (3R)-1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169458-69-9 | |

| Record name | (3R)-1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1,3-Dibenzylpiperazine: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Specific, experimentally validated data for (R)-1,3-dibenzylpiperazine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for closely related compounds and established principles of stereoselective synthesis and analysis, highlighting areas where further research is required.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of stereocenters into the piperazine ring offers a powerful strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound is a chiral disubstituted piperazine that holds potential as a building block for novel therapeutics. Its structural relationship to benzylpiperazine (BZP) and its derivatives, known for their stimulant properties, suggests that the stereochemistry at the C3 position could be a critical determinant of its biological activity. This guide provides a technical overview of the known and projected chemical properties, structure, and potential synthetic and analytical strategies for this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a piperazine ring substituted with benzyl groups at the 1 and 3 positions, with the stereocenter at the 3-position having the (R)-configuration.

Figure 1: Chemical Structure of this compound.

Known and Predicted Physicochemical Properties

Specific experimental data for this compound is scarce. The table below summarizes the known properties of the general 1,3-dibenzylpiperazine and highlights the data that remains to be determined for the (R)-enantiomer.

| Property | Value (for 1,3-dibenzylpiperazine, unless specified) | Reference |

| IUPAC Name | (3R)-1,3-bis(phenylmethyl)piperazine | - |

| CAS Number | 169458-69-9 (for (R)-isomer) | [1] |

| Molecular Formula | C₁₈H₂₂N₂ | [2] |

| Molecular Weight | 266.4 g/mol | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Specific Optical Rotation | Not available | - |

| Solubility | Not available | - |

Stereospecific Synthesis Strategies

A validated, step-by-step protocol for the synthesis of this compound is not currently available in the literature. However, based on established methods for the enantioselective synthesis of substituted piperazines, a plausible synthetic strategy can be proposed.[3][4] A common approach involves the use of a chiral precursor that directs the stereochemistry of the final product. One such strategy could start from an enantiomerically pure amino acid derivative.

Figure 2: Proposed Synthetic Pathway for this compound.

Conceptual Experimental Protocol:

-

Reduction: The carboxylic acid of an N-protected (R)-phenylalanine derivative would be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.

-

Activation of the Alcohol: The primary alcohol would then be converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Cyclization: The resulting tosylate could undergo a nucleophilic substitution reaction with a suitable N-monobenzylated ethylenediamine to form the piperazine ring. This step would establish the 1,3-disubstituted pattern.

-

Final Benzylation: The secondary amine in the piperazine ring would then be benzylated using benzyl bromide or a similar benzylating agent in the presence of a base to yield the fully substituted product.

-

Deprotection and Purification: Any protecting groups used on the nitrogen atoms would be removed under appropriate conditions, followed by purification of the final product, likely via column chromatography.

Characterization and Analytical Methods

The unambiguous characterization of this compound would rely on a combination of spectroscopic and chiroptical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, and the protons of the piperazine ring. The complexity of the piperazine ring signals would depend on the ring conformation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[5][6] A suitable chiral stationary phase would be used to separate the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (ee) of the synthesized product.

-

Polarimetry: The specific optical rotation is a fundamental physical property of a chiral molecule and would be a key parameter to measure for a sample of enantiomerically pure this compound. The sign and magnitude of the rotation are characteristic of the enantiomer.

Pharmacology and Potential Applications

The pharmacological profile of "dibenzylpiperazine" (DBZP), often found as a byproduct in the synthesis of benzylpiperazine (BZP), has been investigated.[7][8] It is important to note that these studies do not specify the isomer (1,3- or 1,4-) or the stereochemistry of the DBZP used. Therefore, the following information should be considered as pertaining to a mixture or an unspecified isomer and may not be representative of the specific activity of this compound.

Studies on unspecified DBZP have shown that it is a behaviorally active compound with stimulant-like properties, although it is less potent than BZP.[7] It appears to interact with both the dopaminergic and serotonergic systems.[7][9]

The specific biological activity of the (R)- and (S)-enantiomers of 1,3-dibenzylpiperazine remains an important area for future research. In drug development, it is common for enantiomers to have different potencies, selectivities, and even different pharmacological effects. The synthesis and pharmacological evaluation of enantiomerically pure this compound would be necessary to elucidate its potential as a CNS-active agent or as a scaffold for the development of new therapeutics. Its structural features suggest potential applications in areas where other piperazine derivatives have shown utility, such as in the development of antipsychotics, antidepressants, or agents targeting other CNS disorders.

Conclusion

This compound represents a chiral scaffold with potential for applications in drug discovery and development. While specific experimental data for this enantiomer is currently lacking in the public domain, this guide has outlined its fundamental structure, proposed a plausible stereospecific synthetic strategy, and detailed the necessary analytical methods for its characterization. The pharmacological data available for unspecified "dibenzylpiperazine" suggests that the enantiomers of 1,3-dibenzylpiperazine are likely to be biologically active. Further research into the stereospecific synthesis and pharmacological evaluation of this compound is warranted to fully understand its chemical and biological properties and to unlock its potential in medicinal chemistry.

References

- Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., & Voelter, W. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Tetrahedron Letters, 39(42), 7703-7706.

- Dolan, S. B., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(9), 1037-1045.

-

Wikipedia contributors. (2023, December 2). Dibenzylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 60(17), 7343-7357.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved January 16, 2026, from [Link]

- Chiral Drug Separation. (2004). In Encyclopedia of Supramolecular Chemistry (pp. 253-261).

- Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., & Voelter, W. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Sultan Qaboos University House of Expertise.

- Gatch, M. B., & Dolan, S. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed.

- Dolan, S. B., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Semantic Scholar.

-

Chemical-Suppliers. (n.d.). Products found. Retrieved January 16, 2026, from [Link]

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6268.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 16, 2026, from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega, 4(5), 8965-8975.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21978758, 1,3-Dibenzylpiperazine. Retrieved January 16, 2026, from [Link].

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved January 16, 2026, from [Link]

- Al-Amiery, A. A., & Al-Majedy, Y. K. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20864-20883.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis and characterization of 5-benzyl-5-(4-benzyl-4-methyl piperazin-4-ium-l-yl)-1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200601, 1,4-Dibenzylpiperazine. Retrieved January 16, 2026, from [Link].

- Cheong, S. S., & Cattrall, R. W. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1289.

- Zhang, M., Zhou, Y. H., Hu, L. H., & Yang, X. H. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336.

- Formenti, F., & et al. (2010). Process for the preparation of piperazine derivatives.

- Ferreira, C. A. N., & et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 495, 118967.

-

SWGDRUG. (2016). 1,4-Dibenzylpiperazine. Retrieved January 16, 2026, from [Link]

- Zhang, M., Zhou, Y. H., Hu, L. H., & Yang, X. H. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336.

- Sergeev, D. S., & et al. (2021). Methods for the catalytic synthesis of piperazine.

- Driver, T. G., & et al. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. The Journal of Organic Chemistry, 87(15), 9866-9878.

- Formenti, F. (1992). Process for the optical resolution of dropopizine.

- Abbate, S., & et al. (2022).

Sources

- 1. sfera.unife.it [sfera.unife.it]

- 2. 1,3-Dibenzylpiperazine | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

An In-depth Technical Guide to the Synthesis and Potential Significance of (R)-1,3-Dibenzylpiperazine

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and potential historical context of (R)-1,3-dibenzylpiperazine. It is directed towards researchers, scientists, and professionals in drug development. Notably, this compound is not a widely documented compound in scientific literature, with research predominantly focusing on its achiral isomer, 1,4-dibenzylpiperazine, a known byproduct in the synthesis of the recreational drug benzylpiperazine (BZP). This guide, therefore, extrapolates from established methodologies for the synthesis of chiral 1,3-disubstituted piperazines to propose a viable synthetic pathway for this compound. Furthermore, it delves into the critical role of stereochemistry in pharmacology to underscore the potential, yet unexplored, significance of this specific enantiomer.

Introduction: The Uncharted Territory of this compound

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. While N-substituted piperazines have been extensively explored, the stereocontrolled synthesis of C-substituted piperazines, particularly those with multiple chiral centers, represents a more complex and less explored frontier. This guide focuses on a specific, yet sparsely documented molecule: this compound.

A survey of the existing literature reveals a significant focus on 1,4-dibenzylpiperazine (DBZP), which is often identified as an impurity in the illicit synthesis of benzylpiperazine (BZP).[1][2][3][4] This achiral isomer has been studied for its behavioral pharmacology, where it has been shown to be a behaviorally active compound with some abuse liability, albeit with lower potency and efficacy than BZP.[1][4]

In stark contrast, the 1,3-disubstituted isomer, and specifically its (R)-enantiomer, remains largely uncharacterized. This guide aims to bridge this knowledge gap by providing a scientifically grounded exploration of its potential discovery and history through the lens of established synthetic organic chemistry.

Proposed Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure 1,3-disubstituted piperazines presents a significant challenge due to the need for precise control over two stereocenters. Based on established methodologies for the asymmetric synthesis of chiral piperazines, a multi-step synthetic route starting from a chiral precursor is proposed.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the cyclization of a chiral 1,2-diamine precursor, which in turn can be derived from a readily available chiral starting material such as an amino acid.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a hypothetical, yet scientifically plausible, pathway for the synthesis of this compound, drawing upon established methods for the synthesis of chiral piperazines.[5][6][7][8]

Step 1: Synthesis of (R)-N-benzyl-1-phenylethane-1,2-diamine

-

Starting Material: (R)-Phenylalanine.

-

Procedure:

-

Protect the carboxylic acid of (R)-phenylalanine as a methyl ester.

-

Protect the amino group with a suitable protecting group (e.g., Boc).

-

Reduce the ester to the corresponding alcohol using a mild reducing agent like sodium borohydride.

-

Activate the alcohol as a leaving group (e.g., tosylate or mesylate).

-

Displace the leaving group with sodium azide to introduce the second nitrogen atom.

-

Reduce the azide to an amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

-

Selectively introduce a benzyl group on one of the amino groups. This can be achieved through reductive amination with benzaldehyde.

-

Step 2: Cyclization to form the Piperazine Ring

-

Starting Material: (R)-N-benzyl-1-phenylethane-1,2-diamine.

-

Procedure:

-

React the diamine with a two-carbon electrophile that can facilitate ring closure. A common method involves reaction with a glyoxal derivative followed by reduction.

-

Alternatively, a two-step process involving acylation with a protected 2-haloacetyl chloride followed by intramolecular cyclization and reduction of the resulting lactam can be employed.

-

Step 3: N-Benzylation

-

Starting Material: (R)-3-benzylpiperazine.

-

Procedure:

-

React the monosubstituted piperazine with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base to yield this compound.

-

Purification and Characterization

| Technique | Purpose | Expected Outcome for this compound |

| Column Chromatography | Purification of intermediates and final product. | Isolation of the desired compound from reaction byproducts and unreacted starting materials. |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation. | Characteristic peaks corresponding to the benzyl and piperazine protons and carbons, with specific splitting patterns confirming the 1,3-substitution. |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₈H₂₂N₂. |

| Chiral HPLC | Determination of enantiomeric purity. | A single peak when using a suitable chiral stationary phase, confirming the enantiomeric excess of the (R)-enantiomer. |

| Optical Rotation | Confirmation of chirality. | A specific optical rotation value ([α]D) that is equal in magnitude but opposite in sign to its (S)-enantiomer. |

The Significance of Chirality: Why this compound Matters

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in determining its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Caption: Enantiomers interacting differently with a chiral biological target.

While the pharmacology of this compound has not been reported, we can infer its potential for distinct biological activity based on related chiral piperazine derivatives. For instance, the stereoisomers of chiral methyl-substituted aryl piperazinium compounds have been shown to exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors.[6] This highlights the critical role of stereochemistry in fine-tuning receptor interactions.

Historical Context and Future Directions

The "discovery" of this compound is, at present, a theoretical construct based on the principles of organic synthesis. Its history is intertwined with the broader history of piperazine synthesis and the increasing recognition of the importance of stereochemistry in drug design.

The lack of specific data on this compound presents a clear opportunity for future research. Key areas of investigation should include:

-

Development and optimization of an efficient enantioselective synthesis.

-

Comprehensive pharmacological profiling to determine its receptor binding profile and functional activity.

-

Comparative studies with its (S)-enantiomer and the achiral 1,4-dibenzylpiperazine to elucidate structure-activity relationships.

-

Metabolic and toxicological studies to assess its safety profile.

Conclusion

While the existing body of scientific literature is largely silent on this compound, this in-depth guide provides a robust framework for its potential synthesis and underscores the scientific rationale for its investigation. By applying established principles of asymmetric synthesis, a viable pathway to this chiral molecule can be envisioned. The profound impact of stereochemistry on pharmacological activity suggests that this compound may possess unique biological properties distinct from its more well-known achiral isomer. This guide serves as a call to action for researchers to explore this uncharted territory within the vast landscape of piperazine chemistry, potentially unlocking novel therapeutic agents.

References

- Stoltz, B. M., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.

- Organic Syntheses Procedure for 1-benzylpiperazine. Organic Syntheses.

- Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1846-1858.

- Dolan, S. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(10), 2915-2926.

- Wikipedia. Dibenzylpiperazine.

- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.

- Korch, K. M., et al. (2017). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 349-357.

- Gatch, M. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(10), 1145-1154.

Sources

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (R)-1,3-Dibenzylpiperazine

Abstract

(R)-1,3-dibenzylpiperazine is a chiral scaffold with potential applications in medicinal chemistry and materials science. As with any stereochemically-defined molecule intended for advanced applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available dataset for this specific enantiomer, this document leverages foundational spectroscopic principles and data from analogous structures to predict its spectral features across Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed, field-proven protocols for data acquisition and interpretation, emphasizing techniques for stereochemical verification. This guide is designed to serve as a practical and authoritative resource for researchers synthesizing or utilizing this compound, ensuring data integrity and accelerating development timelines.

Introduction: The Imperative for Rigorous Characterization

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1] Introducing stereocenters, as in this compound, opens avenues for developing highly specific and potent molecules by enabling precise three-dimensional interactions with biological targets. Chirality is a critical determinant of a drug's pharmacological profile, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even toxic.[2][3]

Consequently, the synthesis of an enantiomerically pure compound like this compound necessitates a robust and orthogonal analytical workflow to confirm its structure, purity, and, most importantly, its absolute stereochemistry. This guide outlines such a workflow, providing predicted data and the causal logic behind the experimental choices, transforming routine analysis into a self-validating system of characterization.

Synthesis Context and Chiral Integrity

To interpret spectroscopic data accurately, one must consider the synthetic route, as it informs potential impurities. A plausible synthesis of 1,3-dibenzylpiperazine would involve the N-alkylation of a piperazine core with benzyl chloride. A common side product in such reactions is the over-alkylated 1,4-dibenzylpiperazine.[4] The synthesis of the specific 1,3-isomer requires a suitable starting material, such as 2-methylpiperazine, followed by N-benzylation and subsequent modification, or an asymmetric synthesis approach.

The primary analytical challenges are:

-

Confirming the 1,3-substitution pattern over the 1,4-isomer.

-

Verifying the absence of starting materials or mono-benzylated intermediates.

-

Establishing the enantiomeric purity of the final (R)-isomer.

The following diagram illustrates a generalized workflow for the synthesis and purification of a target chiral compound, emphasizing the points at which analytical verification is critical.

Caption: Figure 1. A generalized workflow for synthesis and analytical characterization.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves as the first line of analysis, confirming the molecular weight of the synthesized compound and providing initial clues about its structure and potential byproducts.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition Mode: Acquire data in positive ion mode. The two tertiary amine groups of the piperazine ring are readily protonated.

-

Analysis: Scan a mass range from m/z 50 to 500. The expected protonated molecule [M+H]⁺ for C₁₈H₂₂N₂ (Molar Mass: 266.39 g/mol ) is ~267.4.

Predicted Fragmentation Pattern

The fragmentation of dibenzylpiperazine derivatives is dominated by cleavage at the benzylic positions and within the piperazine ring. The most characteristic fragment for any benzyl-amine is the tropylium ion (C₇H₇⁺) at m/z 91.[5]

| Predicted m/z | Proposed Fragment Structure | Causality of Formation |

| 267.4 | [C₁₈H₂₂N₂ + H]⁺ | Molecular Ion (Protonated) |

| 175.2 | [M - C₇H₇]⁺ | Loss of a benzyl radical from the molecular ion. |

| 133.1 | [C₉H₁₃N₂]⁺ | Cleavage of a benzyl group, retaining charge on the piperazine fragment. |

| 91.1 | [C₇H₇]⁺ | Base Peak. Formation of the stable tropylium ion. A definitive marker for a benzyl moiety. |

Expert Insight: A key use of MS is to screen for the 1,4-dibenzylpiperazine impurity. Since it is an isomer, it will have the identical molecular weight (266.39 g/mol ) and will show a [M+H]⁺ ion at m/z 267.4.[6] However, the relative intensities of fragment ions may differ slightly due to symmetry. Therefore, while MS confirms the mass, it cannot reliably distinguish between the 1,3- and 1,4-isomers, necessitating NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups and the overall structural backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Predicted IR Absorption Bands

The IR spectrum is predicted to be characterized by absorptions from aromatic and aliphatic C-H bonds, aromatic C=C bonds, and C-N bonds of the piperazine ring.[7]

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Origin & Rationale |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H bonds on the two phenyl rings. Typically sharp but of medium-to-weak intensity. |

| 2950 - 2800 | C-H Stretch (sp³) | Aliphatic C-H bonds of the piperazine ring and the benzylic -CH₂- groups.[7] |

| ~1605, 1495, 1450 | C=C Stretch | Skeletal vibrations of the aromatic rings. The presence of this pattern is a strong indicator of the phenyl groups.[8] |

| 1170 - 1125 | C-N Stretch | Characteristic stretching vibrations for the tertiary amine C-N bonds within the piperazine ring system.[9] |

| 740 - 700 & ~690 | C-H Bend (Out-of-Plane) | Strong absorptions indicating mono-substituted benzene rings. |

Expert Insight: A crucial quality control check using IR is to look for the absence of certain peaks. For instance, a broad peak in the 3300-3500 cm⁻¹ region would suggest the presence of N-H bonds from an incompletely benzylated piperazine precursor. The absence of a strong C=O peak (around 1700 cm⁻¹) confirms the removal of any amide-based starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR is the most powerful tool for the unambiguous structural determination of this compound. It allows for the differentiation of isomers and provides insight into the compound's 3D conformation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record standard ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Caption: Figure 2. Orthogonal NMR analysis workflow.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The asymmetry introduced by the 1,3-substitution pattern and the chiral center at C3 will make the ¹H NMR spectrum complex but highly informative.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ~7.40 - 7.20 | Multiplet | 10H | Aromatic Protons: Protons on the two phenyl rings.[10] |

| ~3.60 | AB quartet or d, d | 2H | Benzylic Protons (N1): The two protons of the CH₂ group at N1 are diastereotopic due to the chiral center at C3. They will be chemically non-equivalent and will couple to each other. |

| ~3.50 | AB quartet or d, d | 2H | Benzylic Protons (C3): The two protons of the CH₂ group attached to the chiral C3 are also diastereotopic. |

| ~3.20 - 2.00 | Multiplets | 7H | Piperazine Ring Protons: These seven protons will exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by the ring conformation and the asymmetry. Definitive assignment requires 2D NMR. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C spectrum will show 10 distinct signals, reflecting the molecular asymmetry.

| Predicted Shift (δ, ppm) | Assignment & Rationale |

| ~138 - 137 | Aromatic C (Quaternary): The two ipso-carbons of the phenyl rings. |

| ~129 - 127 | Aromatic CH: The ortho-, meta-, and para-carbons of the phenyl rings. |

| ~63 | Benzylic CH₂ (N1): Carbon of the benzyl group at the non-chiral nitrogen. |

| ~60 | Benzylic CH₂ (C3): Carbon of the benzyl group at the chiral center. |

| ~58 - 45 | Piperazine Ring Carbons: Five distinct signals are expected for the five sp³ carbons of the piperazine ring (C2, C3, C5, C6). |

Expert Insight: The key to distinguishing the 1,3-isomer from the symmetric 1,4-isomer lies in the number of NMR signals. 1,4-dibenzylpiperazine, due to its C₂ₕ symmetry, would show a much simpler spectrum: only 3 signals for the aromatic carbons, 1 for the benzylic carbons, and 1 for the piperazine ring carbons.[6] The complex multiplet patterns and the large number of distinct signals in the predicted spectra above are the definitive fingerprint of the asymmetric 1,3-isomer.

Chiral Analysis: Verification of Enantiomeric Purity

While NMR confirms the 1,3-structure, it cannot distinguish between the (R) and (S) enantiomers without a chiral auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity (e.g., enantiomeric excess, ee).[11][12]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based phases (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds.

-

Mobile Phase: Start with a normal-phase eluent system, such as a mixture of hexane/isopropanol or heptane/ethanol, which often provides good selectivity for amine compounds.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Detection: Use a UV detector set to a wavelength where the phenyl groups absorb (e.g., 254 nm).

-

Analysis: Inject a sample of the racemic 1,3-dibenzylpiperazine first to determine the retention times of both enantiomers. Subsequently, inject the synthesized (R)-isomer sample. Enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100.

Expert Insight: For a compound in drug development, demonstrating >99% ee is often a regulatory requirement.[3] It is also advisable to use a secondary chiral analysis method, such as NMR with a chiral solvating agent (e.g., (R)-(-)-Mandelic acid), to provide orthogonal validation of the enantiomeric purity.[13] This dual-validation approach embodies the principle of a self-validating protocol and ensures the highest level of scientific integrity.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. This guide provides a predictive and methodological framework for achieving this. By combining Mass Spectrometry for molecular weight confirmation, IR Spectroscopy for functional group analysis, and an extensive NMR workflow for definitive structural and isomeric elucidation, researchers can confidently verify the molecule's identity. Crucially, the final validation of stereochemical integrity via Chiral HPLC is non-negotiable for any application where chirality is a critical molecular attribute. Adherence to this rigorous workflow ensures data of the highest quality and trustworthiness, forming a solid foundation for subsequent research and development.

References

- Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2271-2277. [Link: Not directly available, general spectroscopic principles cited]

- Sabatino, J. D., Weber, O. W., & Siggia, S. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 903-906. [Link: Not directly available, general spectroscopic principles cited]

- ResearchGate. (2025). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [URL: https://www.researchgate.

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 20(2), 132-143. [URL: https://dergipark.org.tr/en/pub/estuja/issue/45138/564478]

- Al-Hourani, B. J., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10452399/]

- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 5-13. [URL: http://web.icf.ro/rrch/2018_1_PDF/Art_1_Yilmaz.pdf]

- Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-101-S1.pdf]

- Gauza-Jurkiewicz, C., & Jelinska, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5856]

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig3_354964645]

- Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0088]

- ChemicalBook. (n.d.). 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2759-28-6_1HNMR.htm]

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. europa.eu. [URL: https://www.emcdda.europa.

- Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813950/]

- Blanckaert, P., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29911927/]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [URL: https://etd.auburn.edu/handle/10415/7951]

- Wikipedia. (n.d.). Dibenzylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dibenzylpiperazine]

- SWGDRUG.org. (2016). 1,4-Dibenzylpiperazine. SWGDRUG.org. [URL: https://www.swgdrug.org/monographs/1,4-Dibenzylpiperazine.pdf]

- ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/325785084_Impure_but_not_inactive_Behavioral_pharmacology_of_dibenzylpiperazine_a_common_by-product_of_benzylpiperazine_synthesis]

- Encyclopedia of Separation Science. (2007). Chiral Drug Separation. ScienceDirect. [URL: https://www.sciencedirect.

- In-Gyeong, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [URL: https://www.preprints.org/manuscript/202308.1362/v1]

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [URL: https://www.rsc.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). NP-MRD. [URL: https://np-mrd.org/spectra/main/NP0291635/13C_NMR/1d]

- DeRuiter, J. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [URL: https://www.ojp.gov/ncjrs/virtual-library/abstracts/analytical-and-synthetic-studies-designer-drugs-piperazine-class]

- Li, X., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00732e]

- Micolau, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6699]

- Ferraz, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/26/2/292]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. swgdrug.org [swgdrug.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Stereochemistry of 1,3-Dibenzylpiperazine Enantiomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 1,3-dibenzylpiperazine, a chiral piperazine derivative with significant implications in medicinal chemistry and pharmacological research. The guide details the synthesis of the racemic mixture, enantioselective synthesis strategies, and robust methodologies for chiral resolution via diastereomeric salt formation. Furthermore, it outlines advanced analytical techniques for the characterization and determination of the absolute stereochemistry of the (R)- and (S)-enantiomers, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of chiral piperazine-based compounds.

Introduction: The Significance of Chirality in 1,3-Dibenzylpiperazine

The piperazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs. Substitution at the C-3 position of the piperazine ring introduces a stereocenter, leading to the existence of enantiomers. In the case of 1,3-dibenzylpiperazine, the presence of a chiral center at the C-3 position gives rise to (R)- and (S)-enantiomers. These stereoisomers, while possessing identical chemical connectivity, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological targets such as enzymes and receptors.

For instance, the (S)-enantiomer of 1,3-dibenzylpiperazine has been identified as a valuable scaffold in the development of novel bioactive molecules, demonstrating antiproliferative activity against certain cancer cell lines and acting as a potent inhibitor of human carbonic anhydrase isoforms[1]. This highlights the critical importance of stereochemical control in the synthesis and characterization of 1,3-dibenzylpiperazine for its targeted application in drug discovery and development. This guide provides the foundational knowledge and practical methodologies to navigate the complexities of its stereochemistry.

Synthesis of 1,3-Dibenzylpiperazine

The synthesis of 1,3-dibenzylpiperazine can be approached through two main strategies: the preparation of the racemic mixture followed by chiral resolution, or through direct enantioselective synthesis.

Racemic Synthesis of 1,3-Dibenzylpiperazine

A common and straightforward approach to synthesizing 1,3-disubstituted piperazines involves the sequential N-alkylation of a suitable piperazine precursor. A plausible synthetic route to racemic 1,3-dibenzylpiperazine is outlined below. The rationale behind this multi-step synthesis is to control the regioselectivity of the benzylation reactions.

Caption: Proposed workflow for the racemic synthesis of 1,3-dibenzylpiperazine.

Experimental Protocol: Racemic Synthesis (Generalized)

-

N4-Benzylation of Piperazine-2-carboxylic acid:

-

Rationale: Selective protection of the N4 nitrogen allows for subsequent modification at the N1 position.

-

Dissolve racemic piperazine-2-carboxylic acid in a suitable solvent (e.g., ethanol/water).

-

Add a base (e.g., NaHCO₃ or triethylamine) to neutralize the carboxylic acid and deprotonate the secondary amine.

-

Slowly add one equivalent of benzyl bromide or benzyl chloride at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction mixture to isolate 1-benzylpiperazine-2-carboxylic acid.

-

-

Reduction of the Carboxylic Acid:

-

Rationale: Conversion of the carboxylic acid to a primary alcohol is a necessary step before introducing the second benzyl group at the adjacent carbon.

-

Suspend 1-benzylpiperazine-2-carboxylic acid in a dry aprotic solvent (e.g., THF).

-

Add a reducing agent (e.g., LiAlH₄ or BH₃·THF) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction and perform an appropriate work-up to isolate (1-benzylpiperazin-2-yl)methanol.

-

-

Activation of the Hydroxyl Group:

-

Rationale: The hydroxyl group is a poor leaving group and must be converted to a better leaving group (e.g., mesylate or tosylate) for the final benzylation step.

-

Dissolve (1-benzylpiperazin-2-yl)methanol in a dry aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride.

-

Stir the reaction at 0 °C and monitor for completion.

-

Isolate the activated intermediate after an aqueous work-up.

-

-

N1-Benzylation and Cyclization (if applicable):

-

The final step would involve the introduction of the second benzyl group. Depending on the precise strategy, this may involve direct N-alkylation of the N1 position. A more advanced strategy could involve a cyclization reaction to form the piperazine ring with the benzyl groups pre-installed on the precursors[2].

-

Enantioselective Synthesis

Modern asymmetric synthesis methodologies offer direct access to enantiomerically enriched piperazines, bypassing the need for chiral resolution. One powerful strategy involves the asymmetric catalytic alkylation of piperazinone precursors, which can then be reduced to the desired chiral piperazines.

Caption: General workflow for enantioselective synthesis of chiral piperazines.

This approach, such as the palladium-catalyzed decarboxylative allylic alkylation, allows for the stereocontrolled formation of a C-C bond at the C-3 position of a piperazin-2-one scaffold. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction. Subsequent reduction of the chiral piperazin-2-one affords the enantiomerically enriched piperazine. While specific application to 1,3-dibenzylpiperazine is not extensively documented, this represents a state-of-the-art strategy for accessing such chiral structures[3][4].

Chiral Resolution of Racemic 1,3-Dibenzylpiperazine

Chiral resolution remains a widely practiced and effective method for obtaining enantiomerically pure compounds. The classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization[5][6].

Principle of Chiral Resolution:

(R/S)-1,3-Dibenzylpiperazine + (L)-Tartaric Acid ⇌ [(R)-1,3-Dibenzylpiperazine · (L)-Tartrate] + [(S)-1,3-Dibenzylpiperazine · (L)-Tartrate]

The two diastereomeric salts, having different spatial arrangements, can be separated based on their differential solubility in a chosen solvent system.

Experimental Protocol: Chiral Resolution with (L)-Tartaric Acid

-

Diastereomeric Salt Formation:

-

Rationale: To convert the enantiomeric pair into a pair of diastereomers with distinct physical properties.

-

Dissolve racemic 1,3-dibenzylpiperazine in a suitable solvent (e.g., methanol, ethanol, or a mixture).

-

In a separate flask, dissolve an equimolar or sub-equimolar amount of (L)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the piperazine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Rationale: To separate the less soluble diastereomer from the more soluble one.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Amine:

-

Rationale: To recover the enantiomerically enriched amine from its salt form.

-

Suspend the isolated diastereomeric salt in water.

-

Add a base (e.g., 1 M NaOH or K₂CO₃ solution) until the pH is basic (e.g., pH 10-12) to neutralize the tartaric acid and liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched 1,3-dibenzylpiperazine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using chiral HPLC (see Section 4.1).

-

The process of recrystallization of the diastereomeric salt may need to be repeated to achieve higher enantiomeric purity.

-

| Parameter | Condition | Rationale |

| Resolving Agent | (L)-Tartaric Acid | A readily available and effective chiral acid for resolving racemic amines[7][8]. |

| Solvent | Methanol or Ethanol | Common solvents for crystallization of diastereomeric salts. The optimal solvent may need to be determined empirically. |

| Stoichiometry | 1:1 or 1:0.5 (amine:acid) | A 1:1 ratio is common, but using a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution[7]. |

| Crystallization Temp. | Gradual cooling from RT to 0°C | Slow cooling promotes the formation of well-defined crystals and improves the separation efficiency. |

Stereochemical Characterization of Enantiomers

The unequivocal determination of the stereochemistry and enantiomeric purity of 1,3-dibenzylpiperazine is crucial. A combination of analytical techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric excess of a chiral compound[9][10]. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development Strategy:

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine-containing compounds[10].

-

Mobile Phase Screening: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is varied to optimize the resolution and retention times.

-

Additive Selection: The addition of a small amount of an amine (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve the peak shape and reduce tailing for basic analytes like piperazines.

Hypothetical Chiral HPLC Data

| Enantiomer | Retention Time (min) |

| (S)-1,3-Dibenzylpiperazine | 12.5 |

| This compound | 14.8 |

| Note: These are hypothetical values for illustrative purposes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to differentiate between diastereomers. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be resolved in the presence of a chiral solvating agent, which forms transient diastereomeric complexes. Furthermore, NMR is invaluable for confirming the relative stereochemistry in diastereomeric intermediates formed during synthesis or resolution[11]. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred conformations of the piperazine ring and the spatial relationships between the substituents.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule[12]. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure salt (e.g., the tartrate salt formed during resolution), a three-dimensional model of the molecule can be generated, unequivocally establishing the (R) or (S) configuration[13]. This technique provides irrefutable proof of the stereochemical assignment.

Conclusion

The stereochemistry of 1,3-dibenzylpiperazine is a critical aspect that governs its biological activity and potential therapeutic applications. This guide has provided a comprehensive overview of the synthesis of both racemic and enantiomerically enriched forms of this important molecule. The detailed protocols for racemic synthesis and chiral resolution, along with the methodologies for stereochemical characterization, offer a robust framework for researchers in the field. A thorough understanding and application of these techniques are essential for the rational design and development of novel chiral piperazine-based compounds for a wide range of scientific and medicinal pursuits.

References

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

-

X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. PMC. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Chiral Vicinal Diamines Derived from Mefloquine. PMC. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. NIH. [Link]

-

Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]

-

V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Thieme. [Link]

-

5.8 Racemic Mixtures and the Resolution of Enantiomers. OpenStax. [Link]

-

Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

1-benzylpiperazine. Organic Syntheses. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

-

Solid-State Synthesis, X-ray Structure, and Guest Inclusion in Octahedral M6L4 Cages Self-Assembled by Tris-pyridyl-benzene (TPB). American Chemical Society. [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. [Link]

-

NMR Methods for Stereochemical Assignments. Request PDF. [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Chiral HPLC Separations. Phenomenex. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Analysis of Benzylpiperazine-like Compounds. Request PDF. [Link]

-

Supporting Information for Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three Component Ring-Opening/Cyclization Reaction of N-Sulfonylaziridines. ACS Publications. [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. [Link]

-

Enantioselective synthesis of chiral BCPs. PMC. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

-

Dibenzylpiperazine. Wikipedia. [Link]

-

Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC. [Link]

-

Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. PMC. [Link]

-

Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. PMC. [Link]

Sources

- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its status as a cornerstone in the design of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the piperazine core, detailing its diverse biological activities, underlying mechanisms of action, and the experimental methodologies crucial for its evaluation.

The Physicochemical Advantage of the Piperazine Moiety

The widespread use of the piperazine scaffold in drug discovery is not coincidental; it is rooted in a unique combination of advantageous properties. The two nitrogen atoms are key to its utility, providing basic centers that can be readily protonated at physiological pH. This characteristic often enhances aqueous solubility and bioavailability, critical parameters for optimizing a drug candidate's pharmacokinetic profile.[4][5][6]

Furthermore, the piperazine ring typically exists in a stable chair conformation, offering a rigid and predictable framework. This rigidity allows for the precise orientation of pharmacophoric groups to interact effectively with biological targets.[4][7] Its synthetic tractability is another major advantage, permitting straightforward and diverse derivatization at both nitrogen positions, making it an indispensable tool for medicinal chemists seeking to modulate pharmacokinetic and pharmacodynamic properties.[1][5]

A Spectrum of Biological Activities

The structural versatility of piperazine has been exploited to develop drugs targeting a wide range of diseases. Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in medicinal properties.[8][9] This has resulted in a rich pharmacology, with derivatives exhibiting potent anticancer, antipsychotic, antimicrobial, and antiviral activities, among others.[3][10]

Anticancer Activity

Arylpiperazine derivatives, in particular, have emerged as a significant class of anticancer agents.[11] Their therapeutic potential stems from their ability to interact with multiple molecular targets implicated in cancer, including signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[12][13]

Mechanisms of Action: A primary mechanism involves the induction of apoptosis (programmed cell death) in tumor cells.[14] Novel piperazine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle, often at the G2/M phase.[11] A key target is the PI3K/Akt signaling pathway, which is frequently over-activated in many human cancers and plays a crucial role in cell survival. By inhibiting this pathway, piperazine compounds can effectively trigger apoptosis.[12][14] Some derivatives have also been reported to interact directly with DNA or inhibit topoisomerase-1, an enzyme critical for DNA replication.[14][15]

Quantitative Data Summary: The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 123 (Quinoxaline di-N-oxide derivative) | HT29 (Colon) | 0.28 | [15] |

| SiHa (Cervical) | 0.25 | [15] | |

| Arylpiperazine Derivative 30 | HCT-116 (Colon) | 3.0 | [15] |

| Colo-205 (Colon) | 1.0 | [15] | |

| Vindoline Derivative 17 | SK-MEL-5 (Melanoma) | Growth %: -98.17 | [16] |

| MDA-MB-231 (Breast) | Growth %: -86.10 | [16] | |

| Vindoline Derivative 28 | COLO-205 (Colon) | Growth %: -90.33 | [16] |

Antipsychotic Activity

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for the treatment of schizophrenia.[17][18] This neuropsychiatric disorder affects nearly 1% of the global population.[19]

Mechanisms of Action: The antipsychotic effects of these compounds are primarily mediated through their interaction with dopamine and serotonin receptors in the central nervous system.[20][21] Many act as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[22] The attachment of different heterocyclic groups to the core piperazine ring can greatly potentiate this activity.[18][19] This multi-receptor targeting is a hallmark of atypical antipsychotics, which often leads to a better side-effect profile compared to older, more selective drugs.[22] Several derivatives are in clinical trials, including Lu AE58054 and Bitopertin.[19]

Antimicrobial Activity

With the global rise of antimicrobial resistance (AMR), there is an urgent and continuous need for novel therapeutic agents.[23][24] Piperazine has emerged as a promising nucleus for the development of new antibacterial, antifungal, and antitubercular agents.[9][25]

Mechanisms of Action & Structure-Activity Relationship (SAR): The precise mechanisms can vary, but many piperazine derivatives are thought to interfere with microbial cellular processes. Molecular docking studies suggest interactions with essential microbial enzymes and proteins.[24] SAR studies have provided valuable insights for drug design. For instance, the incorporation of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) on aryl substituents has been shown to enhance antibacterial activity, while electron-donating groups often reduce potency.[24]

Quantitative Data Summary: Antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Flavone Derivative 5b | S. aureus | 10 | [26] |

| Flavone Derivative 5j | C. albicans | 10 | [26] |

| Flavone Derivative 10s | E. coli | 10 | [26] |

| Flavone Derivative 10t | A. niger | 10 | [26] |

Antiviral Activity

Piperazine-containing compounds have demonstrated a broad spectrum of antiviral activities, with several FDA-approved drugs establishing their importance in this therapeutic area.[27] Research has focused on activity against significant human pathogens, including Human Immunodeficiency Virus (HIV), influenza viruses, and Hepatitis C virus (HCV).[27][28]

Mechanisms of Action: The antiviral mechanisms are highly specific to the virus being targeted.

-

Anti-HIV: Some derivatives function as CCR5 antagonists, preventing the virus from entering host cells.[29] Others act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors.[27]

-

Anti-influenza: A series of sulfonyl piperazine derivatives have been designed as nucleoprotein inhibitors, preventing the virus from replicating within the host cell.[28]

-

Anti-Flavivirus: For viruses like Zika and Dengue, research has explored piperazine derivatives as potential inhibitors of the NS3 protease, an enzyme essential for viral replication.[30]

Quantitative Data Summary: Antiviral efficacy is often measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

| Compound | Virus | EC50 / IC50 (µM) | Target | Reference |

| Compound 23h | HIV-1 | 0.44 | CCR5 Antagonist | [29] |

| Naphthyridone Analogue 51 | HIV | >0.08 | Reverse Transcriptase | [27] |

| Indole Derivative 42 | HIV-1 | 0.00058 | Integrase | [27] |

| Sulfonyl Piperazine 6i | Influenza A | (Better than Ribavirin) | Nucleoprotein | [28] |

| Arylpiperazine 2Cl4C8 | Coxsackievirus B5 | 4.4 - 18 | Not specified | [31] |

Experimental Protocols for Biological Evaluation

A robust and validated experimental workflow is critical in drug discovery. The following protocols represent standard methodologies for assessing the biological activities of novel piperazine derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Evaluation

This protocol determines a compound's ability to inhibit the metabolic activity of cancer cells, serving as a proxy for cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after incubation.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the piperazine derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have made it a versatile and enduring core for developing drugs against a multitude of diseases.[1][7] The extensive research into its anticancer, antipsychotic, antimicrobial, and antiviral activities continues to yield promising candidates.[3][8] Future research will likely focus on designing multi-target ligands to combat complex diseases and drug resistance, further cementing the piperazine moiety's role as a critical tool in the pharmaceutical arsenal.[22] The continued exploration of novel derivatives, guided by robust structure-activity relationship studies and validated biological evaluation, promises to deliver the next generation of effective therapeutic agents.

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Design, Synthesis and Biological Evaluation of Novel Piperazine Deriv

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science.

- . BenchChem.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Ars Pharmaceutica.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.

- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.

- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.

- Exploring the Biological Activity of Novel Piperazine Deriv

- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflamm

- The medicinal chemistry of piperazines: A review. PubMed.